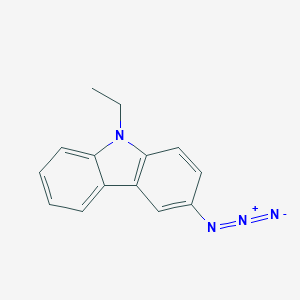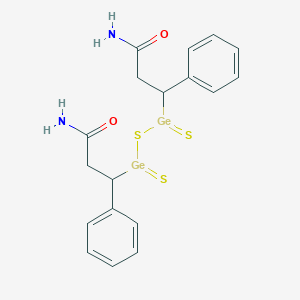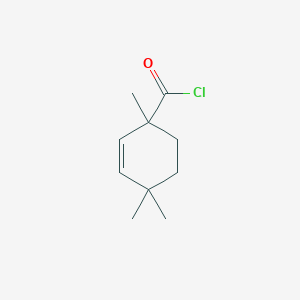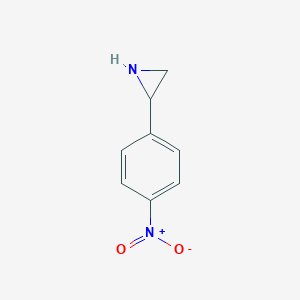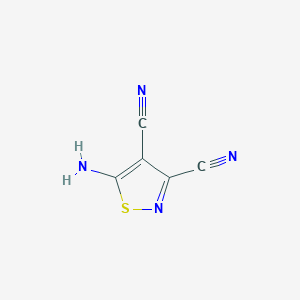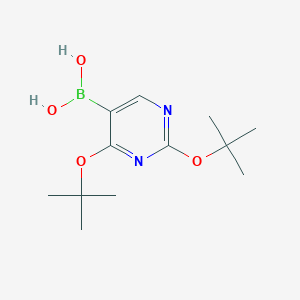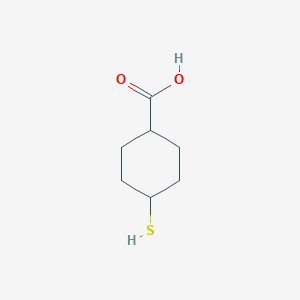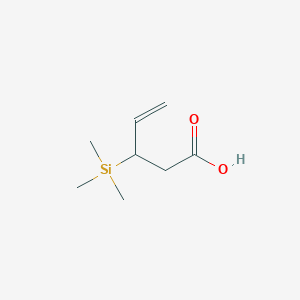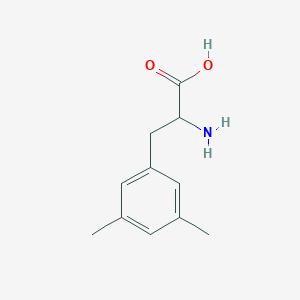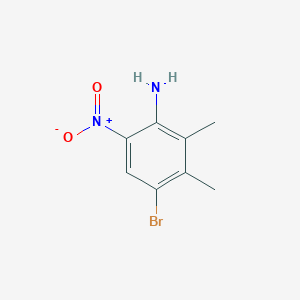![molecular formula C16H27ClN2O2 B009264 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride CAS No. 102207-84-1](/img/structure/B9264.png)
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride, also known as QX-314, is a quaternary ammonium derivative that has been used in scientific research as a tool to study the mechanisms of pain and anesthesia. This compound is unique in that it can only enter cells that have compromised membranes, making it an effective tool for studying the function of ion channels in excitable cells such as neurons.
作用机制
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride blocks voltage-gated sodium channels by binding to the intracellular side of the channel, which is only accessible when the channel is in the open or inactivated state. This prevents sodium ions from entering the cell and depolarizing the membrane, leading to a loss of action potential propagation. 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is unique in that it can only enter cells with compromised membranes, such as those that have been damaged or inflamed. This makes it an effective tool for studying the function of ion channels in excitable cells.
生化和生理效应
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have a number of biochemical and physiological effects. It has been shown to block voltage-gated sodium channels in neurons, leading to a loss of action potential propagation and subsequent loss of sensation. It has also been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines from immune cells. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury.
实验室实验的优点和局限性
One of the main advantages of using 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in lab experiments is its specificity for compromised cells. This allows researchers to study the function of ion channels in excitable cells without affecting healthy cells. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has a relatively long duration of action, allowing for prolonged experiments. However, one limitation of using 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is that it can be difficult to obtain and purify, making it a relatively expensive research tool.
未来方向
There are a number of potential future directions for research involving 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride. One area of interest is the development of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride as a local anesthetic alternative. Another potential direction is the use of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in the treatment of chronic pain, particularly neuropathic pain. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential therapeutic applications in a variety of neurological and inflammatory conditions. Further research is needed to fully explore the potential of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in these areas.
合成方法
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is synthesized by reacting diethylamine with 2-(2,6-dimethylphenyl)acetyl chloride, followed by reaction with glycidyltrimethylammonium chloride to form the quaternary ammonium salt. This compound is then purified using column chromatography.
科学研究应用
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been used in a variety of scientific research applications, particularly in the field of pain and anesthesia. It has been shown to block voltage-gated sodium channels in neurons, leading to a loss of action potential propagation and subsequent loss of sensation. This has led to the exploration of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride as a potential alternative to traditional local anesthetics, which can have unwanted side effects such as motor paralysis.
属性
CAS 编号 |
102207-84-1 |
|---|---|
产品名称 |
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride |
分子式 |
C16H27ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC 名称 |
2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)10-11-20-12-15(19)17-16-13(3)8-7-9-14(16)4;/h7-9H,5-6,10-12H2,1-4H3,(H,17,19);1H |
InChI 键 |
YPELWFSWXLUXND-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
规范 SMILES |
CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
同义词 |
2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



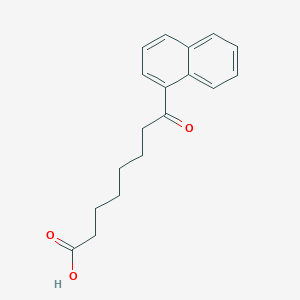
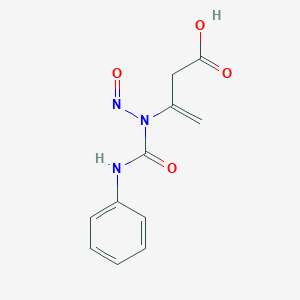
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)
